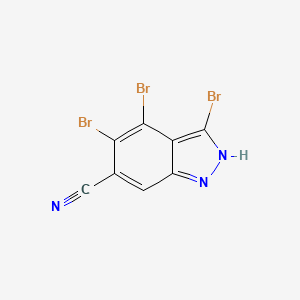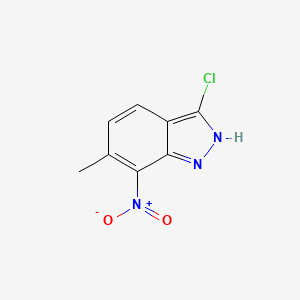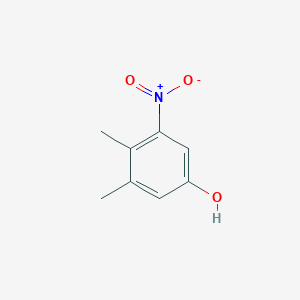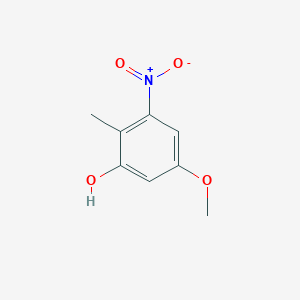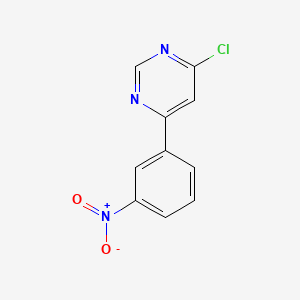
4-chloro-6-(3-nitrophenyl)pyrimidine
Übersicht
Beschreibung
4-chloro-6-(3-nitrophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a nitrophenyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(3-nitrophenyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 3-nitrobenzene under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group on the benzene ring facilitates the substitution of the chloro group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-6-(3-nitrophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products
Aminopyrimidine Derivatives: Formed by the reduction of the nitro group.
Substituted Pyrimidines: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-chloro-6-(3-nitrophenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 4-chloro-6-(3-nitrophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The chloro and nitrophenyl groups can interact with the enzyme’s amino acid residues, leading to inhibition of its activity. The exact molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-(4-nitrophenyl)-pyrimidine
- 4-Chloro-6-(2-nitrophenyl)-pyrimidine
- 4-Chloro-6-(3-aminophenyl)-pyrimidine
Uniqueness
4-chloro-6-(3-nitrophenyl)pyrimidine is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Eigenschaften
Molekularformel |
C10H6ClN3O2 |
|---|---|
Molekulargewicht |
235.62 g/mol |
IUPAC-Name |
4-chloro-6-(3-nitrophenyl)pyrimidine |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-5-9(12-6-13-10)7-2-1-3-8(4-7)14(15)16/h1-6H |
InChI-Schlüssel |
XOSNCCCAIJCCFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
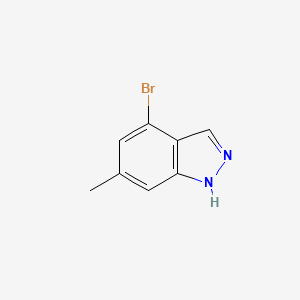
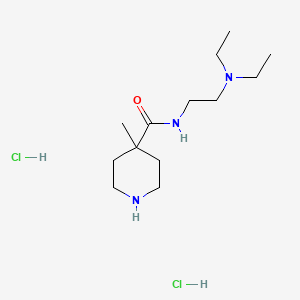
![1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde](/img/structure/B1360841.png)

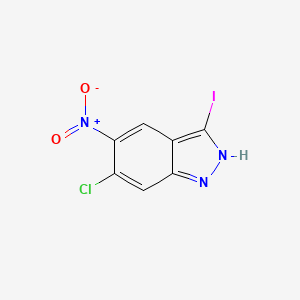

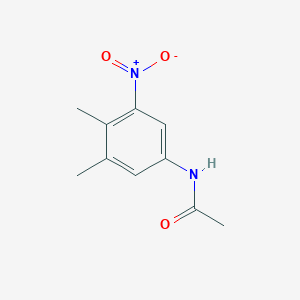
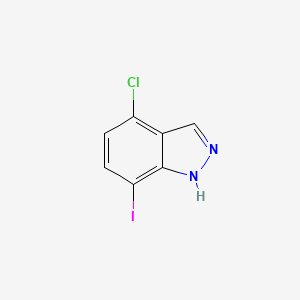
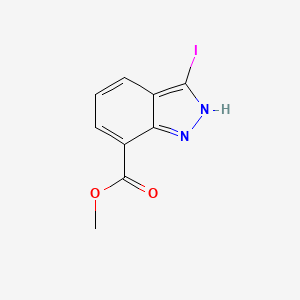
![1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B1360856.png)
